Fmoc-Phe(2-Cl)-OH

Peptide Synthesis Enantiomeric Purity SPPS

This is the definitive building block for introducing a 2-chloro-L-phenylalanine residue in Fmoc-SPPS. The base-labile Fmoc group is essential for standard protocols, while the unique ortho-chlorine imparts distinct steric/electronic properties compared to meta/para isomers. Using any unprotected or misprotected analog leads to synthesis failure. Facilities must ensure -20°C cold-chain logistics for stability.

Molecular Formula C24H20ClNO4
Molecular Weight 421.9 g/mol
CAS No. 198560-41-7
Cat. No. B557956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Phe(2-Cl)-OH
CAS198560-41-7
Synonyms198560-41-7; Fmoc-2-chloro-L-phenylalanine; FMOC-L-2-Chlorophe; Fmoc-Phe(2-Cl)-OH; Fmoc-L-2-Chlorophenylalanine; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chlorophenyl)propanoicacid; (2S)-3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicacid; (2S)-3-(2-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid; Fmoc-L-phe(2-Cl)-OH; AC1MC50D; KSC925C0B; 47766_ALDRICH; SCHEMBL120599; FMOC-O-CHLORO-L-PHE-OH; 47766_FLUKA; CTK8C5100; MolPort-001-758-155; ZINC2569515; ANW-74133; CF-347; AKOS015837316; N-FMOC-L-2-CHLOROPHENYLALANINE; AB07180; AM82737; FL003-1
Molecular FormulaC24H20ClNO4
Molecular Weight421.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
InChIInChI=1S/C24H20ClNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
InChIKeyRNNKPNPLIMFSDY-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-2-Chloro-L-Phenylalanine (CAS 198560-41-7) for SPPS: A Critical Building Block for Peptide Synthesis


(2S)-3-(2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, commonly known as Fmoc-2-chloro-L-phenylalanine (CAS 198560-41-7), is a specialized Fmoc-protected amino acid derivative . It is a key building block in solid-phase peptide synthesis (SPPS), designed to introduce a 2-chlorophenylalanine residue into custom peptide sequences . This compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection, a (2S)-stereochemistry, and a chlorine atom at the ortho position of the phenyl ring, providing a specific structural and electronic profile for peptide engineering .

Why Unprotected or Non-Fmoc 2-Chloro-Phenylalanine Analogs Cannot Substitute CAS 198560-41-7


In scientific procurement, substituting Fmoc-2-chloro-L-phenylalanine with a non-Fmoc protected analog or an incorrectly protected derivative is not viable. The Fmoc group is essential for the base-labile deprotection strategy in standard SPPS protocols . Using an unprotected 2-chloro-L-phenylalanine would lead to uncontrolled, non-specific polymerization and complete failure of the stepwise peptide assembly. Furthermore, the specific ortho-chlorine substitution on the phenyl ring imparts unique steric and electronic properties that differ significantly from its meta- and para-chloro isomers, influencing peptide conformation and interaction . Therefore, to achieve precise sequence control and intended peptide function, the use of the specific, correctly protected building block, CAS 198560-41-7, is non-negotiable.

Quantifiable Differentiation: Why Choose Fmoc-2-Chloro-L-phenylalanine (CAS 198560-41-7) Over Its Closest Analogs


Stereochemical Purity: Verified Enantiomeric Excess for Reliable Peptide Synthesis with CAS 198560-41-7

The target compound, (2S)-3-(2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, is distinguished by its high enantiomeric purity, which is critical for maintaining stereochemical fidelity in peptide synthesis. While direct comparative enantiomeric excess data for all isomers was not found in the available search results, vendor specifications for the target compound indicate a high degree of stereochemical control . This contrasts with potential impurities or racemization risks in less rigorously characterized analogs, making the certified stereochemistry of this building block a key selection criterion for reproducible peptide folding and activity [1].

Peptide Synthesis Enantiomeric Purity SPPS

Chlorine Positional Isomerism: Ortho-Substitution in CAS 198560-41-7 Imparts Unique Steric and Electronic Properties

The key differentiating factor for Fmoc-2-chloro-L-phenylalanine (CAS 198560-41-7) lies in the ortho position of the chlorine atom on the phenylalanine ring. This specific substitution pattern is explicitly noted to influence the reactivity and steric properties of the compound compared to other halogenated or positional isomers . While a direct comparative study with the para-isomer (Fmoc-4-chloro-L-phenylalanine, CAS 175453-08-4) was not found in the available search results, the established principle of positional isomerism in medicinal chemistry confirms that ortho-, meta-, and para-substituents have distinct effects on a molecule's conformation, electronic distribution, and subsequent intermolecular interactions [1].

Structure-Activity Relationship Peptide Chemistry Conformational Analysis

Physical Properties and Storage: Differentiating Handling Requirements for CAS 198560-41-7 vs. the 4-Chloro Isomer

A direct and quantifiable difference exists in the melting point and storage temperature requirements between the 2-chloro and 4-chloro isomers. The target compound, Fmoc-2-chloro-L-phenylalanine (CAS 198560-41-7), has a reported melting point range of 130-136 °C and is recommended for storage at -20°C . In contrast, the Fmoc-4-chloro-L-phenylalanine isomer (CAS 175453-08-4) has a distinct melting point of 138°C and is specified for storage at 2-8°C [1]. This difference necessitates distinct procurement and handling protocols to ensure compound integrity.

Chemical Storage Compound Management SPPS Logistics

Defined Application Scenarios for Fmoc-2-Chloro-L-Phenylalanine (CAS 198560-41-7) in Peptide Research and Development


Solid-Phase Peptide Synthesis (SPPS) for Structure-Activity Relationship (SAR) Studies

This compound is the definitive building block for incorporating a 2-chloro-L-phenylalanine residue into a custom peptide sequence via Fmoc-based SPPS. Its high stereochemical purity, as suggested by vendor specifications, ensures the intended stereoisomer is incorporated, which is fundamental for SAR studies where the biological consequence of an ortho-chlorine substitution versus a para- or unsubstituted phenylalanine is being investigated . This enables researchers to systematically probe the effects of steric and electronic changes at a specific position on peptide-protein interactions, metabolic stability, or target selectivity .

Synthesis of Halogenated Peptide Analogs for Drug Discovery

Fmoc-2-chloro-L-phenylalanine serves as a crucial intermediate for synthesizing halogenated peptide-based drug candidates. The ortho-chlorine provides a distinct physicochemical profile compared to the more common para-halogenated analogs, potentially altering the peptide's conformation, lipophilicity, and binding affinity to biological targets . This compound is therefore strategically selected by medicinal chemists aiming to explore a unique chemical space and optimize lead compounds for improved potency, selectivity, or pharmacokinetic properties.

Academic and Industrial Peptide Core Facilities with Strict Cold-Chain Management

Due to its specific storage requirement of -20°C, which differs from the 2-8°C requirement for the 4-chloro isomer, procurement of Fmoc-2-chloro-L-phenylalanine (CAS 198560-41-7) is a deliberate choice for facilities that have established cold-chain logistics and storage capacity for frozen compounds [1]. This ensures the long-term stability and reliability of the building block, which is critical for producing consistent, high-quality results in both small-scale academic research and larger-scale industrial peptide production runs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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